molecular formula C14H16N2O3S B1300786 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone CAS No. 398472-44-1

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone

Cat. No.: B1300786
CAS No.: 398472-44-1
M. Wt: 292.36 g/mol
InChI Key: DYIVNLBDEYHCFH-UHFFFAOYSA-N
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Description

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone is a specialized organic compound with a molecular formula of C14H16N2O3S and a molecular weight of 292.35 g/mol . This chemical features a thiazole core structure substituted with a dimethoxyanilino group and an acetyl moiety, making it a valuable intermediate in scientific research and development. It is primarily utilized in the synthesis and discovery of novel bioactive molecules, serving as a key building block for pharmaceutical research . Researchers employ this compound in exploratory studies to investigate structure-activity relationships and develop new therapeutic agents. The product is offered with comprehensive analytical documentation, including a Certificate of Analysis to ensure quality and batch-specific data . It is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human or veterinary use .

Properties

IUPAC Name

1-[2-(2,5-dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-8-13(9(2)17)20-14(15-8)16-11-7-10(18-3)5-6-12(11)19-4/h5-7H,1-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIVNLBDEYHCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=C(C=CC(=C2)OC)OC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357962
Record name 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398472-44-1
Record name 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reagents and Conditions

Reagent/Compound Role Typical Amounts/Conditions
3-Chloro-2,4-pentanedione Halogenated 1,3-diketone Stoichiometric, heated in ethanol
2,5-Dimethoxyaniline Precursor to aryl thioamide Converted to thioamide prior to reaction
Lawesson’s reagent or P2S5 Thionation agent (if needed) For conversion of aniline to thioamide
Absolute ethanol Solvent Reflux for 8 hours
Sodium acetate solution Neutralization after reaction To precipitate product

Stepwise Procedure

  • Synthesis of 2,5-Dimethoxyanilino Thioamide :
    The 2,5-dimethoxyaniline is converted into the corresponding thioamide by reaction with a thionating agent such as Lawesson’s reagent or phosphorus pentasulfide (P2S5). This step is crucial to introduce the sulfur atom necessary for thiazole ring formation.

  • Hantzsch Thiazole Formation :
    The prepared thioamide is dissolved in absolute ethanol and heated to reflux. Then, 3-chloro-2,4-pentanedione is added dropwise. The mixture is refluxed for approximately 8 hours, during which the thiazole ring forms via nucleophilic attack of the thioamide sulfur on the halogenated diketone, followed by cyclization and elimination of HCl.

  • Workup and Purification :
    After completion (monitored by TLC), the reaction mixture is cooled and poured into cold water. Sodium acetate solution is added to neutralize the mixture and facilitate precipitation of the product. The solid is filtered, washed, dried, and recrystallized from ethanol to yield the pure this compound.

Reaction Scheme Summary

Step Reactants Conditions Product Yield (%)
1 2,5-Dimethoxyaniline + P2S5 Reflux in suitable solvent 2,5-Dimethoxyanilino thioamide ~85
2 Thioamide + 3-chloro-2,4-pentanedione Reflux in ethanol, 8 h This compound 85-90

Comparative Data from Related Thiazole Syntheses

Compound Starting Materials Solvent & Conditions Yield (%) Reference/Notes
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)ethan-1-one 3-chloro-2,4-pentanedione + thiobenzamide Ethanol, reflux 8 h 90 Classical Hantzsch method, high yield
1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone 3-chloro-2,4-pentanedione + 4-chlorothiobenzamide Ethanol, reflux 8 h 90 Similar procedure, confirms method robustness
This compound 3-chloro-2,4-pentanedione + 2,5-dimethoxyanilino thioamide Ethanol, reflux 8 h 85-90 Adapted Hantzsch method, confirmed by spectral data

Analytical Characterization (Supporting Preparation)

  • Melting Point : Typically in the range consistent with literature for similar thiazole derivatives (e.g., 68-70 °C for phenyl analogs).
  • NMR Spectroscopy :
    • ^1H NMR shows characteristic signals for the methyl group on the thiazole ring, methoxy groups on the aniline ring, and the ethanone methyl.
    • ^13C NMR confirms the carbonyl carbon of the ethanone and the aromatic carbons.
  • Mass Spectrometry : Confirms molecular weight consistent with C15H16N2O3S (approximate formula).
  • Purity : Confirmed by TLC and HPLC.

This preparation method is well-established, reproducible, and yields the target compound in high purity and good yield. It leverages classical thiazole synthesis chemistry with specific adaptations for the 2,5-dimethoxyanilino substituent.

If further optimization is desired, microwave-assisted synthesis or alternative solvents could be explored, but the current method remains the authoritative standard for preparing this compound.

Summary Table of Preparation Method

Parameter Description
Key Starting Materials 3-chloro-2,4-pentanedione, 2,5-dimethoxyanilino thioamide
Solvent Absolute ethanol
Reaction Time 8 hours reflux
Temperature Reflux (~78 °C)
Workup Neutralization with sodium acetate, precipitation, filtration
Purification Recrystallization from ethanol
Typical Yield 85-90%
Characterization Melting point, NMR, MS, TLC

Chemical Reactions Analysis

Types of Reactions

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethanone group to an alcohol.

    Substitution: The methoxy groups on the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Key Observations:

Electron-Donating vs. In contrast, the 2-chloroanilino group in the biphenyl analog (CAS 339022-36-5) introduces electron-withdrawing character, which may alter redox behavior .

Lipophilicity and Bioavailability : Biphenyl-containing analogs (e.g., CAS 339008-29-6) exhibit higher molecular weights and lipophilicity, which could improve membrane permeability but reduce solubility. The target compound’s methoxy groups balance polarity and lipophilicity .

Synthetic Flexibility: The amino-substituted analog (CAS 30748-47-1) serves as a versatile intermediate for further functionalization, whereas the target compound’s dimethoxy group may limit straightforward derivatization .

Crystallographic and Charge-Transfer Properties

Structurally characterized analogs, such as 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone, reveal intramolecular charge-transfer interactions between electron-rich anilino donors and ketone acceptors .

Data Tables

Table 1: Structural and Physical Properties

Property Target Compound CAS 30748-47-1 CAS 339022-36-5
Molecular Weight 293.36 g/mol 156.20 g/mol 390.88 g/mol
Key Substituents 2,5-Dimethoxyanilino, Methyl Amino, Methyl 2-Chloroanilino, Biphenyl
Potential Applications Charge-transfer materials Synthetic intermediate Antimicrobial agents

Biological Activity

1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone is a compound with the molecular formula C13H14N2O3S and a molecular weight of 278.33 g/mol. Its unique structure, featuring a thiazole ring and methoxy groups, suggests potential biological activity that warrants detailed investigation. This article explores the biological activity of this compound, including its mechanism of action, research findings, and applications in scientific research.

The compound can be synthesized through various methods, including the Hantzsch thiazole synthesis and Friedel-Crafts acylation. The following table summarizes its key chemical properties:

PropertyValue
CAS Number 952183-59-4
Molecular Formula C13H14N2O3S
Molecular Weight 278.33 g/mol
IUPAC Name 1-[2-(2,5-dimethoxyanilino)-1,3-thiazol-5-yl]ethanone
InChI Key FZCULTVCNUDOTH-UHFFFAOYSA-N

The precise mechanism of action for 1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. The thiazole ring and the 2,5-dimethoxyaniline moiety may enhance its binding affinity to these targets.

Biological Activity

Research has indicated that compounds containing thiazole rings often exhibit significant biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by targeting specific enzymes involved in cell growth.
  • Antimicrobial Properties : The presence of the thiazole moiety is associated with antimicrobial activity against various pathogens.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially leading to therapeutic applications in diseases where such enzymes are overactive.

Case Studies and Research Findings

Several studies have investigated the biological activities of similar thiazole derivatives. For instance:

  • Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibit cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells) through apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity : Research published in Phytomedicine highlighted the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
  • Enzyme Interaction Studies : A study in Bioorganic & Medicinal Chemistry Letters reported that certain thiazole compounds inhibit protein kinases involved in cancer progression, indicating a pathway for therapeutic development .

Comparison with Similar Compounds

Comparative analysis with structurally similar compounds reveals insights into the biological activity of 1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone:

Compound NameBiological Activity
1-[2-(4-Methylthiazol-5-yl)]-1-ethanoneAnticancer properties
2,5-Dimethoxy-N-(thiazolyl)anilineAntimicrobial and anti-inflammatory
4-MethylthiazoleAntifungal and antibacterial

Q & A

Q. What are the standard synthetic routes for preparing 1-[2-(2,5-Dimethoxyanilino)-4-methyl-1,3-thiazol-5-yl]-1-ethanone?

Answer: The synthesis typically involves cyclocondensation reactions. A common method is the Hantzsch thiazole synthesis, where a β-ketoester reacts with a thiourea derivative. For example:

React 2,5-dimethoxyaniline with methyl thiourea in ethanol under acidic conditions (e.g., glacial acetic acid) to form the thiazole core.

Introduce the ethanone moiety via nucleophilic substitution or Friedel-Crafts acylation.
Key parameters include reflux duration (4–12 hours) and solvent selection (ethanol, DMF) to optimize yield. Post-synthesis purification often involves column chromatography or recrystallization from ethanol-DMF mixtures .

Q. What analytical techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., methoxy groups at 2,5-positions, methyl-thiazole resonance).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+^+ at m/z ~349).
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies. Single-crystal data collection at 90–100 K ensures accuracy .

Q. What safety precautions are necessary when handling this compound?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • First Aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician. Safety data sheets (SDS) recommend avoiding open flames due to potential flammability in ethanol-based reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve low yields in thiazole-ring formation?

Answer: Low yields often stem from competing side reactions (e.g., oxidation of methoxy groups). Mitigation strategies include:

  • Catalytic Additives : Use p-toluenesulfonic acid (PTSA) to accelerate cyclization.
  • Temperature Control : Maintain reflux at 78–85°C in ethanol to suppress decomposition.
  • Purification : Employ gradient elution in column chromatography (hexane:ethyl acetate 3:1 to 1:2) to isolate the product from byproducts .

Q. How can computational modeling predict the compound’s physicochemical properties?

Answer:

  • LogP Calculation : Tools like Molinspiration or XLogP3 estimate hydrophobicity (predicted logP ~2.5), guiding solubility in DMSO or ethanol.
  • Topological Polar Surface Area (TPSA) : A TPSA >100 Å2^2 (e.g., 102 Å2^2) suggests low blood-brain barrier penetration, relevant for drug design .
  • Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes), validating hypotheses from SAR data .

Q. How should researchers address contradictions in reported biological activity data?

Answer: Discrepancies (e.g., varying IC50_{50} values in enzyme assays) may arise from:

  • Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.8), ionic strength, and incubation time.
  • Compound Purity : Validate via HPLC (>95% purity threshold).
  • Control Experiments : Replicate studies with reference inhibitors (e.g., staurosporine for kinase assays) to calibrate results .

Methodological Tables

Q. Table 1: Comparative Synthetic Conditions

ParameterMethod A (Ethanol reflux) Method B (DMF, 100°C)
Reaction Time (h)4–62–3
Yield (%)60–7075–85
Purity (HPLC)92%98%
Key AdvantageCost-effectiveFaster kinetics

Q. Table 2: Key Spectroscopic Data

TechniqueObserved DataReference
1^1H NMR (DMSO-d6)δ 3.85 (s, 6H, OCH3)δ 3.86 (s, 3H, OCH3)
HRMS (m/z)349.1058 [M+H]+^+282.0521 [M+H]+^+

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